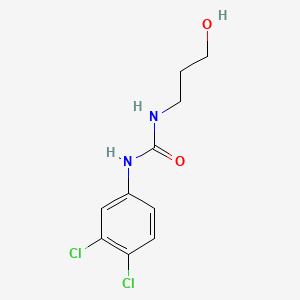
Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dichlorophenyl and hydroxypropyl groups in its structure suggests potential biological activity and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanol in the presence of a base, followed by the addition of phosgene or a similar carbonylating agent to form the urea linkage. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Bases such as triethylamine or potassium carbonate to deprotonate the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The dichlorophenyl group can be reduced to form a less chlorinated derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a less chlorinated or dechlorinated product.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand or catalyst in organic synthesis.
Material Science: Incorporated into polymers or resins for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Used in studying biochemical pathways and interactions.
Medicine
Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Potential use as a herbicide or pesticide due to its biological activity.
Manufacturing: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may bind to hydrophobic pockets, while the hydroxypropyl group can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-(3,4-dichlorophenyl)-N’-(2-hydroxyethyl)-
- Urea, N-(3,4-dichlorophenyl)-N’-(4-hydroxybutyl)-
Uniqueness
The unique combination of the dichlorophenyl and hydroxypropyl groups in urea, N-(3,4-dichlorophenyl)-N’-(3-hydroxypropyl)- provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87919-21-9 |
|---|---|
Formule moléculaire |
C10H12Cl2N2O2 |
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c11-8-3-2-7(6-9(8)12)14-10(16)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H2,13,14,16) |
Clé InChI |
XFKZYUOOMFMGLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NCCCO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


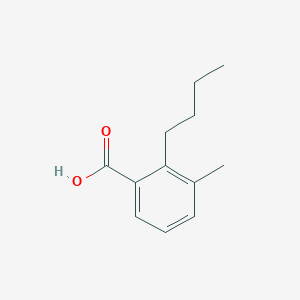
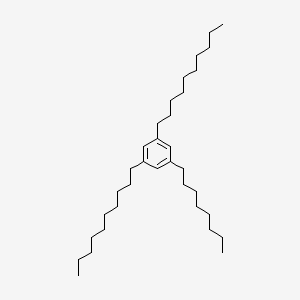
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
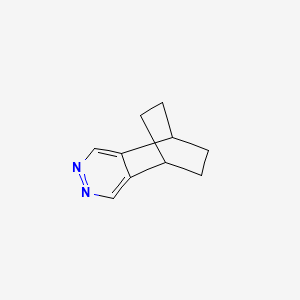



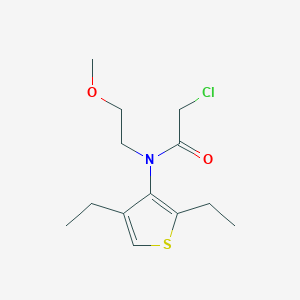
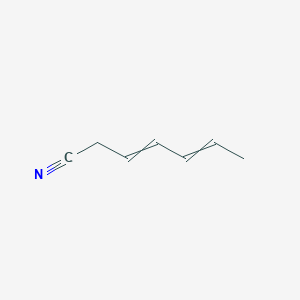
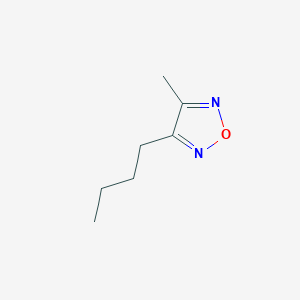
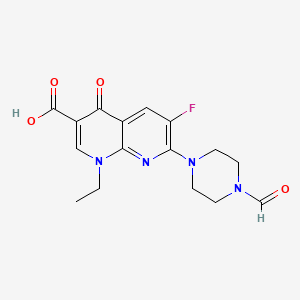
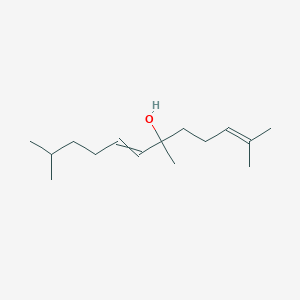
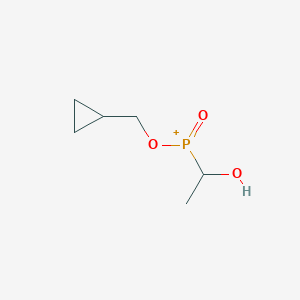
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
